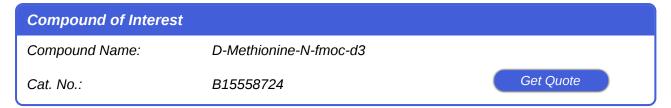


# A Technical Guide to the Chemical Properties of D-Methionine-N-fmoc-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (**D-Methionine-N-fmoc-d3**). This isotopically labeled amino acid is a critical reagent in modern peptide synthesis and various biochemical applications. This document details its physicochemical characteristics, provides insights into relevant experimental protocols, and illustrates its primary application in solid-phase peptide synthesis.

### **Core Chemical and Physical Properties**

**D-Methionine-N-fmoc-d3** is a synthetic derivative of the amino acid D-methionine, where the amine group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the methyl group of the thioether side chain is deuterated. This isotopic labeling makes it a valuable tool for tracer studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantitative analyses.[1]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **D-Methionine-N-fmoc-d3** and its non-deuterated analog, Fmoc-D-methionine.



Identifier	Value	Reference
Chemical Formula	C <sub>20</sub> H <sub>18</sub> D <sub>3</sub> NO <sub>4</sub> S	[2]
Molecular Weight	374.47 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Typical Chemical Purity	≥95% (by HPLC)	[2]
Isotopic Enrichment (Deuterium)	≥98 atom % D	[2]
CAS Number (unlabeled)	112883-40-6	[4][5]
Property (for non-deuterated Fmoc-D-methionine)	Value	Reference
	110 110 00 1170 100 00	

Property (for non-deuterated Fmoc-D-methionine)	Value	Reference
Melting Point	110-140 °C / 170-180 °C (values vary by source)	[3][4][5]
Solubility	Slightly soluble in water; highly soluble in most organic solvents. Slightly soluble in chloroform, DMF, and methanol.	[3][6]

### **Experimental Protocols**

The primary applications of **D-Methionine-N-fmoc-d3** revolve around its synthesis and its use as a building block in solid-phase peptide synthesis (SPPS).

### Synthesis of D-Methionine-N-fmoc-d3

While detailed proprietary synthesis protocols are not publicly available, the general synthetic route can be outlined as follows:

• Deuterated Methylation: The synthesis typically starts with a suitable precursor, such as a homocysteine derivative. The key step is the introduction of the deuterated methyl group.



This is commonly achieved by reacting the thiol group of the homocysteine derivative with a deuterated methylating agent, such as methyl-d3 iodide (CD<sub>3</sub>I), under basic conditions.[7]

- Fmoc Protection: Following the successful deuteration of the side chain, the α-amino group of the D-methionine-d3 is protected. This is achieved by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[8] This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) in the presence of a mild base.[7]
- Purification: The final product, **D-Methionine-N-fmoc-d3**, is then purified to remove unreacted reagents and byproducts. Common purification techniques include recrystallization and column chromatography.

## Solid-Phase Peptide Synthesis (SPPS) using D-Methionine-N-fmoc-d3

**D-Methionine-N-fmoc-d3** is primarily used in Fmoc-based solid-phase peptide synthesis. The general workflow for incorporating a **D-Methionine-N-fmoc-d3** residue into a growing peptide chain on a solid support is as follows:

- Resin Swelling: The solid support resin (e.g., polystyrene-based) is swelled in a suitable solvent, typically DMF.
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[7]
- Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.
- Amino Acid Coupling: D-Methionine-N-fmoc-d3 is pre-activated and then coupled to the free N-terminal amine of the growing peptide chain. Common activation reagents include combinations like HBTU/HOBt or DIC/Oxyma in DMF.[7]
- Washing: The resin is again thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.



• Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

#### **Visualizations**

### **Experimental Workflow for SPPS**

The following diagram illustrates the cyclical process of incorporating an Fmoc-protected amino acid, such as **D-Methionine-N-fmoc-d3**, during solid-phase peptide synthesis.



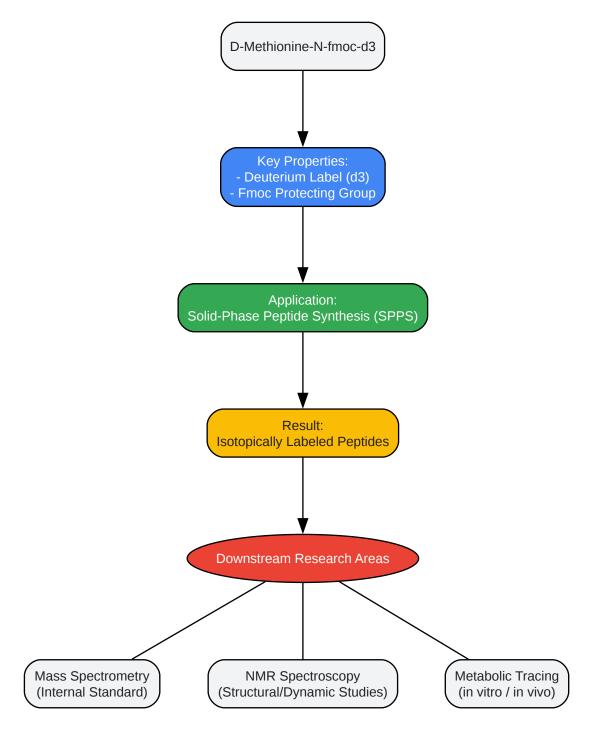
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Caption: A typical cycle in Fmoc-based solid-phase peptide synthesis.

#### **Logical Relationship of Applications**

**D-Methionine-N-fmoc-d3** does not participate in natural signaling pathways but is a tool to study them. The following diagram shows the logical flow from the chemical's properties to its applications.





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Caption: From chemical properties to research applications of **D-Methionine-N-fmoc-d3**.

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